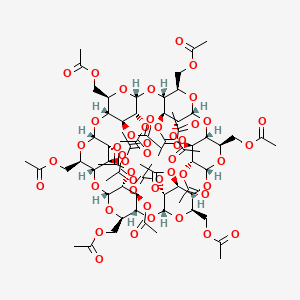

Triacetyl I+/--cyclodextrin

Description

Overview of Cyclodextrin (B1172386) Chemical Modifications: Acetylation

The chemical modification of cyclodextrins, such as acetylation, is a significant area of research aimed at enhancing their inherent properties. mdpi.com Acetylation involves the introduction of acetyl groups, which can alter the solubility and lipophilicity of the resulting cyclodextrin derivatives. mdpi.com This modification is typically achieved by treating the cyclodextrin with an acetylating agent like acetic anhydride (B1165640), often in the presence of a catalyst or a specific solvent system. researchgate.netmdpi.com

The hydroxyl groups on the glucose units of the cyclodextrin molecule are the sites for these chemical modifications. encyclopedia.pub There are primary hydroxyl groups at the C-6 position on the narrower rim of the torus and secondary hydroxyl groups at the C-2 and C-3 positions on the wider rim. mdpi.comnih.gov The reactivity of these hydroxyl groups differs, with the C-6 hydroxyl being the most nucleophilic and the C-3 hydroxyl being the least accessible. encyclopedia.pub This allows for a degree of control over the substitution pattern during acetylation.

Table 1: Comparison of Native and Acetylated Cyclodextrins

| Property | Native Cyclodextrin | Acetylated Cyclodextrin |

| Solubility | Generally water-soluble, but solubility varies (β-cyclodextrin is the least soluble). google.com | Solubility in water can be decreased, while solubility in organic solvents is often increased. rsc.orgchemicalbook.com |

| Hydrophilicity/Lipophilicity | Hydrophilic exterior, hydrophobic interior. mdpi.com | Increased lipophilicity due to the addition of acetyl groups. mdpi.com |

| Complexation Ability | Forms inclusion complexes with a wide range of hydrophobic guest molecules. acs.org | Can exhibit altered complexation behavior and may be used to sustain the release of water-soluble drugs. nih.gov |

| Applications | Drug delivery, food industry, chromatography. wikipedia.orgtandfonline.com | Chiral separations, sustained-release drug formulations, specialty materials. nih.govchromatographyonline.commdpi.com |

Rationale for Acetyl Group Incorporation in Cyclodextrin Research

The incorporation of acetyl groups onto the cyclodextrin framework is driven by the desire to tailor its properties for specific applications. One of the primary motivations is to modify the solubility characteristics. While native cyclodextrins are generally water-soluble, their acetylated counterparts, such as triacetyl-β-cyclodextrin, are hydrophobic and soluble in organic solvents. rsc.orgchemicalbook.com This property is particularly useful in applications requiring a non-aqueous environment or for controlling the release of water-soluble drugs. nih.gov

Furthermore, acetylation significantly impacts the complexation behavior of cyclodextrins. The introduction of acetyl groups can alter the size and shape of the cyclodextrin cavity and modify the interactions with guest molecules. This can lead to enhanced selectivity in molecular recognition, which is crucial for applications like chiral chromatography. mdpi.com Derivatized cyclodextrins, including acetylated versions, are used to create chiral stationary phases in gas and liquid chromatography for the separation of enantiomers. lcms.cznih.gov The acetyl groups can provide additional interaction sites, contributing to the chiral recognition mechanism. mdpi.com

Another key reason for acetylation is to create precursors for further chemical modifications. The acetyl groups can serve as protecting groups, allowing for selective reactions at other positions on the cyclodextrin molecule. rsc.org They can later be removed to yield specifically functionalized cyclodextrins.

Historical Context and Evolution of Acetylated Cyclodextrin Studies

The discovery of cyclodextrins dates back to 1891 by Antoine Villiers. researchgate.net However, it was not until the mid-20th century that their structures were fully elucidated. researchgate.net The industrial production and application of cyclodextrins began to gain momentum in the 1970s. researchgate.netresearchgate.net

Early research into the chemical modification of cyclodextrins, including acetylation, was part of a broader effort to understand and expand their utility. The development of acetylated cyclodextrins was a logical step in exploring how their properties could be tuned. Initially, these derivatives were studied for their altered solubility and complexation characteristics.

A significant evolution in the study of acetylated cyclodextrins came with the advancement of chromatographic techniques. Researchers discovered that derivatized cyclodextrins, including acetylated forms, could be highly effective as chiral selectors in chromatography. chromatographyonline.commdpi.com This led to extensive research in the synthesis and application of various acetylated cyclodextrins for chiral separations in both gas and liquid chromatography. mdpi.comlcms.cz

More recently, research has focused on the use of acetylated cyclodextrins in more complex supramolecular systems and materials science. For example, triacetyl-β-cyclodextrin has been investigated for its potential in creating sustained-release drug delivery systems and as a component in the development of functional materials. nih.govmdpi.com The evolution of analytical techniques has also allowed for more detailed characterization of the interactions between acetylated cyclodextrins and guest molecules, furthering our understanding of their function in supramolecular chemistry. mdpi.com

Properties

CAS No. |

23661-37-2 |

|---|---|

Molecular Formula |

C72H96O48 |

Molecular Weight |

1729.5 g/mol |

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaacetyloxy-10,15,20,25,30-pentakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl acetate |

InChI |

InChI=1S/C72H96O48/c1-25(73)91-19-43-49-55(97-31(7)79)61(103-37(13)85)67(109-43)116-50-44(20-92-26(2)74)111-69(63(105-39(15)87)56(50)98-32(8)80)118-52-46(22-94-28(4)76)113-71(65(107-41(17)89)58(52)100-34(10)82)120-54-48(24-96-30(6)78)114-72(66(108-42(18)90)60(54)102-36(12)84)119-53-47(23-95-29(5)77)112-70(64(106-40(16)88)59(53)101-35(11)83)117-51-45(21-93-27(3)75)110-68(115-49)62(104-38(14)86)57(51)99-33(9)81/h43-72H,19-24H2,1-18H3/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 |

InChI Key |

WPCDNMKUJVKODC-WLPBKHADSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(O2)C(C7OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Triacetyl Cyclodextrin Derivatives

Chemical Synthesis Approaches for Global and Regioselective Acetylation

The synthesis of acetylated cyclodextrins can be broadly categorized into two main approaches: global acetylation (peracetylation) and regioselective acetylation.

Global Acetylation: This strategy aims to substitute all 21 hydroxyl groups on a β-cyclodextrin molecule, resulting in peracetylated or triacetyl-β-cyclodextrin. A common and traditional method involves reacting the cyclodextrin (B1172386) with a large excess of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a basic catalyst like pyridine (B92270) or a more potent catalyst system. nih.govmdpi.com Alternative catalysts, including Lewis acids (e.g., ferric chloride, FeCl₃) and Brønsted acids (e.g., perchloric acid, HClO₄), can also be employed with acetic anhydride to drive the reaction toward complete acetylation. mdpi.com One specific method involves using acetic acid anhydride with iodine as a catalyst, which can achieve complete acetylation in as little as 20 minutes. researchgate.net These exhaustive reactions typically yield a product that is insoluble in water but soluble in organic solvents like chloroform (B151607) and DMF. rsc.org

Regioselective Acetylation: In contrast to global acetylation, regioselective methods are designed to introduce acetyl groups at specific hydroxyl positions (C2, C3, or C6) of the glucose units. This control is achieved by exploiting the inherent differences in the reactivity of the hydroxyl groups (primary C6-OH vs. secondary C2-OH and C3-OH) and by manipulating reaction conditions. The C2-hydroxyl group is the most acidic of the secondary hydroxyls, making it a prime target for selective modification. nih.gov A notable example is the self-acylating reaction of β-cyclodextrin with vinyl esters in dimethylformamide (DMF) without any added catalyst, which preferentially yields a mono-acylated product at the C2 position. nih.gov The choice of solvent can also profoundly influence the site of substitution. nih.gov Furthermore, chemists can employ protecting group strategies, where certain hydroxyls are temporarily blocked to direct acetylation to the unprotected sites. nih.gov For instance, a cyclodextrin can first be modified at other positions, and the remaining hydroxyls can then be acetylated, as demonstrated in the synthesis of heptakis(2,6-di-O-methyl-3-O-acetyl)-β-cyclodextrin. researchgate.net

| Method | Reagents/Conditions | Outcome | Primary Substitution Site(s) | Citation |

| Global Acetylation | Acetic Anhydride, Iodine (catalyst) | Peracetylation | C2, C3, C6 | researchgate.net |

| Global Acetylation | Acetic Anhydride, Pyridine | Peracetylation | C2, C3, C6 | nih.gov |

| Global Acetylation | Acetic Anhydride, FeCl₃ | Peracetylation (with potential ring-opening) | C2, C3, C6 | mdpi.com |

| Regioselective | Vinyl Ester, DMF (no catalyst) | Mono-acylation | C2 | nih.gov |

| Regioselective | Acetic Anhydride, [C₄mim]Br (Ionic Liquid) | Partial Acetylation (DS up to 1.14) | C6, C2 (ratio 2:1) |

Advanced Synthetic Techniques for Derivatization (e.g., Microwave Irradiation, Ultrasound-Assisted Synthesis)

To enhance reaction efficiency, reduce environmental impact, and improve selectivity, advanced energy input technologies have been applied to cyclodextrin derivatization.

Microwave (MW) Irradiation: This technique has proven highly effective in accelerating the synthesis of cyclodextrin derivatives. beilstein-journals.org Microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes. rsc.orgmdpi.com For example, the functionalization of cellulose (B213188) by grafting β-cyclodextrin onto it was completed in just 17 minutes under microwave irradiation. nih.gov This method is particularly advantageous for the synthesis of cyclodextrin-containing polymers, such as polyurethanes, where it not only shortens reaction times but also saves energy and can lead to improved yields compared to conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry provides an environmentally friendly and powerful tool for the chemical modification of cyclodextrins. beilstein-journals.org The physical effects of acoustic cavitation can disrupt intermolecular interactions and enhance mass transfer, which is especially useful in heterogeneous (multi-phase) reaction systems. researchgate.net Ultrasound has been shown to dramatically accelerate the formation of inclusion complexes between a cyclodextrin and a reagent, which is often a prerequisite for a subsequent derivatization reaction. beilstein-journals.org This leads to significantly shorter reaction times and higher yields for key synthetic intermediates. beilstein-journals.org The use of ultrasound has been successfully applied to the synthesis of various derivatives, including per-6-aminoalkyl-cyclodextrins, where it overcomes the poor solubility of activated cyclodextrin intermediates. mdpi.commdpi.com

Strategies for Controlling Degree of Substitution and Isomer Distribution

A critical aspect of cyclodextrin chemistry is the ability to control the average number of substituents per glucose unit, known as the Degree of Substitution (DS), and their specific locations (isomer distribution). The DS can range from 0 to 3 for each glucose unit.

Control over the DS is typically achieved by carefully managing the reaction conditions. Key parameters include:

Molar Ratio: The ratio of the acetylating agent to the cyclodextrin is a primary determinant of the final DS.

Temperature and Time: Increasing the reaction temperature or duration generally leads to a higher degree of substitution.

For instance, in the acetylation of β-cyclodextrin using acetic anhydride in an ionic liquid, derivatives with a DS ranging from 0.07 to 1.14 were obtained by systematically varying these parameters.

Controlling the distribution of isomers is more complex and relies on exploiting the subtle differences in the reactivity of the 21 hydroxyl groups. The primary hydroxyls at the C6 position are generally the most reactive, followed by the secondary hydroxyl at C2, and finally the C3 hydroxyl. Synthetic strategies often leverage this reactivity hierarchy. The use of specific solvent systems, catalysts, and protecting groups are the principal tools for directing the substitution to a desired position, thereby controlling the isomer distribution.

Polymerization and Grafting of Acetylated Cyclodextrins

Acetylated cyclodextrins serve as versatile building blocks for the construction of larger macromolecular architectures, including polymers and conjugates. Acetylation is often a key step to enhance the solubility of the cyclodextrin unit in organic solvents used for polymerization or to protect the hydroxyl groups from participating in side reactions. researchgate.netrsc.org

Cyclodextrin-based polymers (pCDs) can be synthesized with the acetylated cyclodextrin unit acting as a monomer or a core component. A facile method for creating pCDs involves the polycondensation of cyclodextrins with cross-linking agents like epichlorohydrin. nih.gov While this often produces water-soluble polymers, the resulting pCD can be subsequently modified.

A prominent application for acetylated cyclodextrins is in the formation of polyrotaxanes. In this architecture, multiple cyclodextrin rings are threaded onto a linear polymer chain (like poly(ethylene oxide)) and then "capped" at the ends to prevent dethreading. To avoid the reaction of the cyclodextrin's hydroxyl groups with the capping agents, the cyclodextrins are first peracetylated. researchgate.net This protection ensures that the cyclodextrin acts solely as a macrocyclic component of the supramolecular assembly. researchgate.net

Covalent conjugation is the process of attaching acetylated cyclodextrins to other molecules, polymers, or surfaces. This is often done to combine the properties of the cyclodextrin (e.g., its ability to form inclusion complexes) with the properties of the other component.

A common strategy involves creating a specifically functionalized cyclodextrin that can react with a complementary group on a target molecule. For example, a β-cyclodextrin can be monotosylated, converted to an azido-functionalized cyclodextrin, and then fully acetylated. nih.gov This acetylated, azido-containing cyclodextrin can then be attached to a molecule containing an alkyne group via a highly efficient "click" reaction, such as the Copper(I)-promoted 1,3-dipolar cycloaddition. nih.gov Similarly, cyclodextrin-grafted polymers can be created by first preparing a polymer backbone and then covalently attaching modified cyclodextrins to it. nih.gov In many of these multi-step syntheses, acetylation serves as a crucial intermediate step to ensure the cyclodextrin derivative is soluble and stable in the required reaction media. rsc.org

Advanced Characterization Techniques for Triacetyl Cyclodextrin Systems

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structural features and complexation behavior of triacetyl-β-cyclodextrin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of triacetyl-β-cyclodextrin and its inclusion complexes in solution.

1D and 2D NMR: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for determining the molecular structure and conformation. Techniques like Correlation Spectroscopy (COSY) help in establishing proton-proton couplings within the molecule. nih.gov For instance, in studies of β-cyclodextrin complexes, 2D NMR has been effectively used to demonstrate the formation of inclusion complexes with amino acids. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for establishing the spatial proximity between the host (triacetyl-β-cyclodextrin) and guest molecules. The detection of intermolecular cross-peaks in a ROESY spectrum confirms the encapsulation of the guest molecule within the cyclodextrin (B1172386) cavity. nih.govmdpi.com This technique has been successfully applied to study the inclusion of various guest molecules within the β-cyclodextrin cavity, providing details on the geometry of the complex. researchgate.netnih.gov

DOSY (Diffusion-Ordered Spectroscopy): DOSY NMR, often referred to as "NMR chromatography," separates molecules based on their diffusion rates. nih.gov This method can be employed to distinguish between free and complexed guest molecules and to determine association constants for the inclusion complexes. researchgate.netnih.gov

Table 1: Key NMR Techniques for Triacetyl-β-cyclodextrin Analysis

| Technique | Information Obtained | Application Example |

|---|---|---|

| 1D & 2D NMR (e.g., COSY) | Molecular structure, proton-proton couplings. nih.gov | Confirmation of amino acid complex formation with β-cyclodextrin. researchgate.net |

| ROESY | Spatial proximity, confirmation of guest encapsulation. nih.govmdpi.com | Determining the geometry of host-guest inclusion complexes. researchgate.netnih.gov |

| DOSY | Diffusion coefficients, distinguishing free vs. complexed molecules. nih.gov | Separating components in a mixture based on binding affinity to β-cyclodextrin. nih.gov |

Vibrational spectroscopy techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), provide information about the functional groups and intermolecular interactions within triacetyl-β-cyclodextrin systems.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive method used to identify the presence of specific chemical bonds and to study the changes that occur upon complexation. nih.gov In the case of triacetyl-β-cyclodextrin, the FTIR spectrum is characterized by a strong band around 1757 cm⁻¹, which is attributed to the C=O stretching vibration of the acetyl groups. scispace.com The analysis of FTIR spectra can confirm the formation of inclusion complexes by observing shifts in the characteristic vibrational bands of both the host and guest molecules. scispace.comsemanticscholar.org For example, in a study of an inclusion complex with nicardipine, changes in the carbonyl and nitro group regions of the spectrum provided evidence of complex formation. scispace.comresearchgate.net

Table 2: Characteristic FTIR Bands for Triacetyl-β-cyclodextrin

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~1757 | C=O stretching of acetyl groups | Confirms the triacetylated structure. scispace.com |

| Shifts upon complexation | Changes in host/guest vibrations | Indicates the formation of an inclusion complex. scispace.com |

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectrometry, is used to study the electronic transitions of molecules and can be a valuable tool for investigating inclusion complex formation.

Ultraviolet-Visible Spectrometry (UV-Vis): While triacetyl-β-cyclodextrin itself does not exhibit strong absorption in the UV-Vis region, the formation of an inclusion complex with a chromophoric guest molecule can lead to changes in the guest's absorption spectrum. nih.gov These changes, such as a shift in the maximum absorption wavelength (λmax), can be used to confirm complexation and to determine the stoichiometry and association constant of the complex. researchgate.netnih.gov The Benesi-Hildebrand method, which involves plotting the reciprocal of the change in absorbance against the reciprocal of the cyclodextrin concentration, is a common approach to calculate the association constant from UV-Vis data. researchgate.net

Thermal and Calorimetric Methods

Thermal analysis techniques are essential for evaluating the thermal stability and phase transitions of triacetyl-β-cyclodextrin and its complexes.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. libretexts.orgetamu.edu

A typical TGA curve for cyclodextrin derivatives shows an initial mass loss due to the evaporation of water, followed by decomposition at higher temperatures. researchgate.net For pristine β-cyclodextrin, decomposition often occurs in stages, corresponding to the breakdown of the glucose units. researchgate.net TGA can be used to compare the thermal stability of triacetyl-β-cyclodextrin with its parent compound and its inclusion complexes.

Table 3: Typical TGA Events for Cyclodextrins

| Temperature Range (°C) | Event | Typical Mass Loss |

|---|---|---|

| ~100-115 | Loss of water (moisture) | Variable, e.g., ~15% for β-cyclodextrin. researchgate.net |

| >290 | Decomposition of the macrocycle | Significant mass loss. researchgate.net |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. tudelft.nl DSC is used to detect phase transitions, such as melting and glass transitions, and to determine their corresponding enthalpy changes. atascientific.com.au

For cyclodextrins and their derivatives, DSC can reveal information about their physical state (crystalline or amorphous) and the changes that occur upon complexation. researchgate.net The disappearance or shifting of the melting endotherm of a guest molecule in the DSC thermogram of its complex with triacetyl-β-cyclodextrin is strong evidence of the formation of an inclusion complex. researchgate.netaaspjournal.org Polymers of β-cyclodextrin have been shown to be amorphous with glass transition temperatures that can be determined by DSC, often above their degradation point. nih.gov

Table 4: DSC Applications in Triacetyl-β-cyclodextrin Systems

| Observed Phenomenon | Interpretation |

|---|---|

| Disappearance/shift of guest's melting peak | Formation of an inclusion complex. researchgate.netaaspjournal.org |

| Broad endothermic peak | Dehydration process. |

| Glass transition (Tg) | Characteristic of an amorphous state. nih.gov |

X-ray Diffraction Studies (e.g., X-ray Powder Diffractometry)

X-ray Powder Diffractometry (XRPD) is a fundamental technique for the solid-state characterization of triacetyl-β-cyclodextrin and its inclusion compounds. It provides valuable information on the crystalline structure of the material. The formation of an inclusion complex typically leads to a new crystalline solid phase with a diffraction pattern that is distinct from the simple physical mixture of the host and guest molecules. onlinepharmacytech.info This alteration in the diffraction pattern, often characterized by the appearance of new peaks, the disappearance of original peaks, or shifts in peak positions, serves as strong evidence for the formation of a new supramolecular entity. onlinepharmacytech.info

The crystal structure of triacetyl-β-cyclodextrin has been determined, providing a foundational basis for more complex structural analyses. nih.gov

| Parameter | Value |

|---|---|

| Space Group | P 1 21 1 |

| a | 11.67891 Å |

| b | 21.3027 Å |

| c | 20.2268 Å |

| α | 90.0° |

| β | 93.4268° |

| γ | 90.0° |

In studies of inclusion complexes, the diffractogram of the product is compared with that of the starting materials and their physical mixture. For instance, the crystalline nature of pure β-cyclodextrin is evidenced by sharp, characteristic peaks at specific 2θ angles. Upon formation of an inclusion complex, these peaks may diminish in intensity, broaden, or shift, and new peaks corresponding to the complex's crystal lattice will appear. scirp.orgpnu.edu.ua This change from a simple superposition of individual patterns to a unique diffraction pattern confirms the formation of the inclusion complex. onlinepharmacytech.info

Chromatographic and Mass Spectrometric Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for assessing the purity of triacetyl-β-cyclodextrin and for studying the formation of its inclusion complexes. Commercial sources often specify a purity of greater than 97.0% as determined by HPLC. tcichemicals.com

The analysis of cyclodextrins and their derivatives by HPLC is typically performed using reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. arikesi.or.id Detection can be achieved using various detectors, including refractive index (RI) or UV-Vis detectors, depending on the properties of the analyte. arikesi.or.id A common flow rate for such analyses is 1.0 mL/min. arikesi.or.id The retention time of triacetyl-β-cyclodextrin will depend on the specific chromatographic conditions employed.

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | Typically 1.0 mL/min |

| Detector | Refractive Index (RI) or UV-Vis |

Mass Spectrometry (e.g., MALDI-TOF)

Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), is indispensable for the structural elucidation of triacetyl-β-cyclodextrin and its derivatives. nih.gov These methods allow for the precise determination of molecular weights and provide insights into the fragmentation patterns of the molecules.

In tandem mass spectrometry (MS/MS) experiments, triacetyl-β-cyclodextrin undergoes collision-induced dissociation (CID), leading to the cleavage of both the glycosidic bonds of the cyclodextrin ring and the ester bonds of the acetyl groups. chalcogen.ro A characteristic fragmentation pathway involves the sequential loss of dehydrated glucose units, which have a mass of 162 Da. chalcogen.ronih.gov The observation of a series of fragment ions separated by 162 m/z units is a hallmark of cyclodextrin fragmentation. chalcogen.ronih.gov The fragmentation of protonated triacetyl-β-cyclodextrin yields fragments from both glycosidic and ester bond cleavages, whereas sodium-charged species predominantly show fragmentation from the cleavage of ester bonds. mdpi.com

| m/z Value | Proposed Fragment Identity |

|---|---|

| 1157 | [β-CD + Na]⁺ (Parent Ion) |

| 995 | Fragment from loss of one 162 u unit |

| 833 | Fragment from loss of two 162 u units |

| 671 | Fragment from loss of three 162 u units |

| 509 | Fragment from loss of four 162 u units |

| 347 | Fragment from loss of five 162 u units |

Morphological Analysis (e.g., Scanning Electron Microscopy, SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of triacetyl-β-cyclodextrin and its inclusion complexes. This analysis provides qualitative evidence of complex formation by revealing changes in the microscopic appearance of the materials.

Pure cyclodextrins often appear as crystalline particles with distinct shapes and sizes. researchgate.net When an inclusion complex is formed, particularly through methods like co-precipitation or freeze-drying, the resulting product often exhibits a significantly different morphology. onlinepharmacytech.info Instead of the crystalline structures of the individual components, the complex may appear as amorphous particles, aggregates of smaller particles, or a new crystalline form with a different habit. onlinepharmacytech.info This transformation from a physical mixture, which would typically show a combination of the original morphologies, to a new, homogeneous solid phase is a strong indicator of successful inclusion complex formation. onlinepharmacytech.info For example, while a physical mixture might show the characteristic crystals of the guest molecule alongside the cyclodextrin particles, the inclusion complex would present a new, uniform morphology. onlinepharmacytech.info

Fundamental Principles of Host Guest Complexation by Acetylated Cyclodextrins

Molecular Mechanisms of Inclusion

The encapsulation of a guest molecule within the triacetyl-γ-cyclodextrin cavity is not a random process but a directed assembly driven by specific molecular interactions and thermodynamic imperatives.

Dominant Intermolecular Forces

The primary driving forces for the formation of inclusion complexes with cyclodextrins are non-covalent interactions. While multiple forces are at play, their relative contributions determine the stability of the resulting complex.

Hydrophobic Interactions: In aqueous solutions, the relatively nonpolar interior of the cyclodextrin (B1172386) cavity is energetically unfavorable for water molecules. The expulsion of these "high-energy" water molecules into the bulk solvent upon the inclusion of a less polar guest molecule is a thermodynamically favorable process, driven by an increase in entropy. This hydrophobic effect is considered a major contributor to complex formation. mdpi.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in adjacent, non-covalently bonded atoms. mdpi.com Despite their individual weakness, the cumulative effect of numerous van der Waals interactions between the guest molecule and the atoms lining the cyclodextrin cavity provides a significant stabilizing enthalpic contribution to the complex. researchgate.net For the association of benzene (B151609) with γ-cyclodextrin, attractive van der Waals interactions contribute significantly, with a change of -10 to -13 kcal/mol upon binding. nih.gov

Stoichiometry and Binding Modes of Complexes

The ratio in which the host and guest molecules combine, known as stoichiometry, is a fundamental characteristic of the inclusion complex.

1:1 Complexes: The most common stoichiometry involves one molecule of triacetyl-γ-cyclodextrin encapsulating one guest molecule. mdpi.com This is typical when the guest molecule's dimensions are compatible with the cavity size.

1:2 and 2:1 Complexes: Due to its larger cavity size compared to α- and β-cyclodextrins, γ-cyclodextrin and its derivatives can accommodate larger guests or even multiple smaller guest molecules. researchgate.net This can lead to the formation of 1:2 (one host, two guests) or 2:1 (two hosts, one guest) complexes. For instance, native γ-cyclodextrin has been shown to form 2:1 complexes with guests like styrene, aniline, and phenol. researchgate.net While specific data for triacetyl-γ-cyclodextrin is limited, the potential for varied stoichiometries exists and is dependent on the guest's size and shape. researchgate.net The formation of such higher-order complexes can be influenced by guest-dependent factors and environmental conditions. researchgate.netuni-wuppertal.de

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of an inclusion complex is a reversible equilibrium process, characterized by specific thermodynamic and kinetic parameters. The process is generally spontaneous, meaning it occurs with a negative change in Gibbs free energy (ΔG). mdpi.com This spontaneity arises from the balance between enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS.

Binding Constants (Ka): The stability of a host-guest complex is quantified by the binding or association constant (Ka). A higher Ka value indicates a more stable complex and a stronger affinity between the host and guest. zh-cyclodextrins.com For native γ-cyclodextrin, mean binding constants are around 525 M⁻¹, though they can vary widely depending on the guest molecule. zh-cyclodextrins.comnih.gov For peracetylated cyclodextrins, stability constants for 1:1 complexes with esters in deuterochloroform have been estimated to be in the 50-150 M⁻¹ range. researchgate.net

Thermodynamic Parameters: The formation of cyclodextrin complexes is typically an exothermic process (negative ΔH), driven by the favorable van der Waals and other interactions. nih.gov The entropy change (ΔS) can be positive, driven by the release of water molecules from the cavity, or negative, due to the loss of conformational freedom of the host and guest upon complexation. nih.govnih.gov For native γ-cyclodextrin, the average ΔH is approximately -3.10 kcal/mol, while the average TΔS is +0.69 kcal/mol, indicating that the process can be both enthalpically and entropically favorable. nih.gov

| Parameter | Mean Value (kcal/mol) | Standard Deviation (kcal/mol) |

|---|---|---|

| ΔG° | -3.71 | 1.19 |

| ΔH° | -3.10 | 3.39 |

| TΔS° | +0.69 | 3.29 |

Data sourced from statistical analysis of 42 different complexes. nih.gov

Influence of Acetylation on Cyclodextrin Cavity Environment and Guest Affinity

The chemical modification of native γ-cyclodextrin by replacing its hydroxyl groups with acetyl groups to form triacetyl-γ-cyclodextrin has a profound impact on its structure and complexing ability. The well-defined, symmetrical, and open cavity of native γ-cyclodextrin is significantly altered upon peracetylation.

X-ray diffraction studies have revealed that the fourfold symmetry of the γ-cyclodextrin molecule is lost upon peracetylation. nih.govrsc.org This results in a highly distorted host molecule where some of the acetyl residues engage in "self-inclusion," folding back into the macrocyclic cavity. researchgate.netnih.govrsc.org This self-inclusion effectively divides the large cavity into two distinct, smaller sub-cavities. nih.govrsc.org This structural change fundamentally alters the internal environment, making it more constricted and changing its polarity. Consequently, the accessibility of the cavity to potential guest molecules is reduced, and the nature of the host-guest interactions is modified, potentially leading to increased specificity for certain guests that can fit within these newly formed sub-cavities. researchgate.net

Complexation with Diverse Organic Molecules

The unique cavity of triacetyl-γ-cyclodextrin allows it to form inclusion complexes with a wide array of organic molecules, altering their physicochemical properties.

Pesticides: Cyclodextrins are known to form inclusion complexes with various pesticides, which can improve their aqueous solubility, enhance their stability, and potentially reduce their environmental impact. nih.govmdpi.com For example, native β-cyclodextrin forms 1:1 inclusion complexes with pesticides like chlorpropham, monuron, and propanil, with binding constants in the range of 290-370 M⁻¹. nih.govmdpi.com While specific studies on triacetyl-γ-cyclodextrin are limited, its potential for pesticide complexation is significant, offering a means to develop novel formulations.

Flavors: The encapsulation of volatile flavor compounds in cyclodextrins is a well-established application. Complexation can protect sensitive flavor molecules from degradation, reduce volatility, and control their release. researchgate.net

Specific Organic Probes: Cyclodextrin derivatives are increasingly used in the development of chemical sensors. researchgate.net For instance, γ-cyclodextrin-based systems have been used to detect persistent organic pollutants (POPs) by promoting energy transfer between the pollutant (analyte) and a fluorophore. nih.gov The γ-cyclodextrin acts as a supramolecular scaffold, bringing the analyte and the fluorescent probe into close proximity. nih.gov Functionalized γ-cyclodextrins have also been employed in sensors for detecting explosives like triacetone triperoxide (TATP) and pesticides such as carbaryl. ox.ac.uknih.gov

| Guest Category | Specific Guest Example | Host | Stoichiometry (Host:Guest) | Application/Finding |

|---|---|---|---|---|

| Aromatic Hydrocarbon | Benzene | γ-Cyclodextrin | 1:1 | Binding driven by van der Waals forces. nih.gov |

| Aromatic Hydrocarbon | Styrene | γ-Cyclodextrin | 1:2 | Guest-dependent stoichiometry observed. researchgate.net |

| Flavor Compound | Limonene | γ-Cyclodextrin | - | Complexation improves stability. zh-cyclodextrins.com |

| Pesticide | Carbaryl | γ-CD-MOF | - | Used in a colorimetric sensor for detection. nih.gov |

| Organic Pollutant | Benzo[a]pyrene | γ-Cyclodextrin | - | Used in array-based detection. nih.gov |

Interactions with Gases and Supercritical Fluids

The interaction of acetylated cyclodextrins with gases and supercritical fluids, particularly supercritical carbon dioxide (scCO₂), has been explored as a green alternative for complexation processes. nih.gov While much of the research has focused on triacetyl-β-cyclodextrin, the principles can be extended to triacetyl-γ-cyclodextrin.

Triacetyl-β-cyclodextrin has been shown to be soluble in scCO₂, and this medium can be used to prepare drug-cyclodextrin inclusion complexes. researchgate.netresearchgate.net The process involves contacting the drug and the acetylated cyclodextrin with scCO₂ under specific temperature and pressure conditions. nih.gov The solubility of guest molecules, such as certain phosphines, can be enhanced in scCO₂ in the presence of peracetylated-β-cyclodextrin due to host-guest interactions. researchgate.net This demonstrates that the acetylated cyclodextrin cavity is accessible and can form inclusion complexes in this non-aqueous, non-polar medium, a behavior that is likely mirrored by the gamma-variant.

Chiral Recognition and Enantioselective Separation Using Acetylated Cyclodextrins

Theoretical Framework of Chiral Discrimination by Acetylated Cyclodextrins

The chiral discrimination abilities of acetylated cyclodextrins are not attributed to a single mechanism but rather a combination of interactions that lead to the formation of transient diastereomeric complexes with the enantiomers of a guest molecule. The stability of these complexes differs for each enantiomer, providing the basis for their separation. The primary phenomena governing this process are inclusion complexation and the three-point interaction model.

The core principle of chiral recognition by cyclodextrins, including their acetylated derivatives, lies in the formation of inclusion complexes. The cyclodextrin (B1172386) molecule possesses a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique geometry allows it to encapsulate a guest molecule, or a portion of it, within its cavity, provided there is a suitable size and shape compatibility. For acetylated cyclodextrins, the acetyl groups located at the rims of the cavity can further influence the inclusion process and the stability of the resulting complex. The differential inclusion of enantiomers is a key factor in chiral discrimination. One enantiomer may fit more snugly or favorably into the cavity than the other, leading to a more stable host-guest complex. This difference in stability is the foundation for enantioselective separation. nih.gov

The "three-point interaction model" is a widely accepted theoretical framework that explains the mechanism of chiral recognition. ucdavis.edunih.govbme.hu According to this model, for effective chiral discrimination to occur, there must be at least three points of interaction between the chiral selector (the acetylated cyclodextrin) and the chiral analyte (the enantiomer). These interactions can be a combination of attractive forces (such as hydrogen bonding, van der Waals forces, dipole-dipole interactions, and hydrophobic interactions) and repulsive forces (steric hindrance). The spatial arrangement of these interaction points must be different for the two enantiomers, leading to a significant difference in the binding energy between the host and each guest enantiomer. ucdavis.edunih.gov In the context of acetylated cyclodextrins, the hydroxyl groups of the glucose units, the ether-like oxygen atoms, and the introduced acetyl groups all serve as potential sites for these interactions. The chirality of the cyclodextrin backbone ensures a specific three-dimensional arrangement of these sites, which allows for the preferential binding of one enantiomer over the other.

Application as Chiral Stationary Phases in Chromatographic Techniques

The enantioselective properties of acetylated cyclodextrins have been extensively exploited in the field of chromatography, where they are immobilized onto a solid support to create chiral stationary phases (CSPs). These CSPs are then used in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to separate racemic mixtures.

In gas chromatography, acetylated cyclodextrins, particularly derivatives like triacetyl-β-cyclodextrin, are used as chiral selectors in the stationary phase of capillary columns. The separation mechanism in GC-CSPs is based on the differential partitioning of the enantiomers between the mobile phase (an inert gas) and the stationary phase. The enantiomer that forms a more stable, though transient, complex with the acetylated cyclodextrin will have a longer retention time in the column, thus allowing for its separation from the other enantiomer.

The effectiveness of these CSPs is influenced by several factors, including the type of cyclodextrin (α, β, or γ), the degree and position of acetylation, and the operating temperature. Trifluoroacetylated cyclodextrin derivatives have also shown broad enantioselectivity for a variety of compounds. The choice of the specific acetylated cyclodextrin derivative depends on the nature of the analytes to be separated.

Below is a table summarizing the gas chromatographic separation of selected racemic compounds using a commercially available trifluoroacetylated γ-cyclodextrin-based chiral stationary phase (Chiraldex G-TA).

| Racemic Compound | Column Temperature (°C) | Elution Order |

| 1-Phenylethanol | 100 | R then S |

| α-Pinene | 60 | (-) then (+) |

| Limonene | 70 | R then S |

| 2-Butanol | 50 | R then S |

This table is illustrative and compiled from general knowledge of GC separations using acetylated cyclodextrin derivatives. Specific retention times and resolutions would depend on the exact experimental conditions.

In high-performance liquid chromatography, acetylated cyclodextrins are chemically bonded to silica (B1680970) gel to create durable and efficient chiral stationary phases. The separation principle in HPLC is based on the differential distribution of the enantiomers between the mobile phase (a liquid) and the CSP. The interactions governing the separation in HPLC are more complex than in GC and can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The versatility of HPLC allows for the use of different mobile phase compositions (normal-phase, reversed-phase, and polar organic mode), which can significantly influence the chiral recognition process and the resulting separation. Acetylated β-cyclodextrin-based CSPs have been successfully used for the enantioseparation of a wide range of pharmaceuticals, agrochemicals, and other chiral compounds.

The following table presents examples of enantiomeric separations achieved using an HPLC column with a triacetyl-β-cyclodextrin chiral stationary phase.

| Racemic Compound | Mobile Phase | Elution Order |

| Warfarin | Hexane/Isopropanol (90:10) | R then S |

| Ibuprofen | Acetonitrile (B52724)/Water/Acetic Acid (50:50:0.1) | S then R |

| Propranolol | Methanol/Water (80:20) with 0.1% Triethylamine | (+) then (-) |

| Ketoprofen | Hexane/Ethanol/Acetic Acid (80:20:0.5) | S then R |

This table is illustrative and compiled from general knowledge of HPLC separations using acetylated cyclodextrin derivatives. The specific mobile phase composition and elution order can vary depending on the column manufacturer and experimental conditions.

Acetylated Cyclodextrin-Based Membranes for Separation Science (e.g., Nanofiltration)

Beyond chromatography, acetylated cyclodextrins are being explored for the development of enantioselective membranes, particularly in the field of nanofiltration. These membranes offer the potential for continuous and large-scale separation of enantiomers, which is highly desirable in the pharmaceutical industry.

In this application, acetylated β-cyclodextrin is immobilized onto a membrane support, such as cellulose (B213188). The resulting membrane can then selectively transport one enantiomer over the other from a racemic solution. The separation mechanism is based on a combination of size exclusion and, more importantly, the differential affinity of the enantiomers for the immobilized acetylated cyclodextrin. The enantiomer that interacts more strongly with the chiral selector is retained by the membrane, while the less retained enantiomer passes through more readily.

A study on the enantiomeric separation of racemic phenylalanine using an acetylated β-cyclodextrin-immobilized cellulose dialysis membrane demonstrated the feasibility of this approach. The enantioselectivity of the membrane was found to increase with the extent of acetylation.

The table below shows the effect of acetylation time on the permeation flux and enantioselectivity for the separation of D- and L-phenylalanine.

| Acetylation Time (hours) | Permeation Flux of D-phenylalanine (mol/m²·h) | Permeation Flux of L-phenylalanine (mol/m²·h) | Enantioselectivity (D/L) |

| 0.5 | 1.2 x 10⁻³ | 0.95 x 10⁻³ | 1.26 |

| 1.0 | 1.0 x 10⁻³ | 0.78 x 10⁻³ | 1.28 |

| 2.0 | 0.8 x 10⁻³ | 0.60 x 10⁻³ | 1.33 |

Data adapted from a study on acetylated β-cyclodextrin functionalized cellulose dialysis membranes.

Development of Chiral Sensing Platforms

The principle of chiral recognition by acetylated cyclodextrins is also being harnessed to develop novel chiral sensing platforms. These sensors are designed to detect and quantify specific enantiomers in a sample, which is of great importance in pharmaceutical quality control, clinical diagnostics, and environmental monitoring.

In a typical chiral sensor, the acetylated cyclodextrin acts as the molecular recognition element. When the target enantiomer binds to the immobilized cyclodextrin, it induces a measurable physical or chemical change. This change can be detected by various transduction methods, including electrochemical, optical (e.g., fluorescence, surface plasmon resonance), and piezoelectric techniques.

For instance, silylated-acetylated cyclodextrin derivatives have been investigated as chiral sensors for fluorinated anesthetics using nuclear magnetic resonance (NMR) spectroscopy. The interaction between the sensor and the enantiomers of the anesthetic leads to distinguishable shifts in the NMR spectrum, allowing for their discrimination. While still an emerging field, the development of acetylated cyclodextrin-based chiral sensors holds significant promise for rapid and sensitive enantioselective analysis.

Computational and Theoretical Investigations of Triacetyl Cyclodextrin Interactions

Molecular Modeling and Simulation Methodologies

A variety of computational techniques are employed to model and simulate the behavior of triacetyl cyclodextrin (B1172386) inclusion complexes, each offering unique advantages in understanding different aspects of the host-guest interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules and their interactions. These methods are instrumental in determining the geometry and energetics of inclusion complexes. For instance, DFT calculations can be used to optimize the structure of the host-guest complex and to calculate the binding energies, offering a quantitative measure of the complex's stability. Semiempirical methods like PM3 and PM6, while less computationally intensive than DFT, also find application in preliminary structural and energetic assessments of large systems like cyclodextrin complexes.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) force fields offer a computationally efficient way to model large molecular systems. Molecular Dynamics (MD) simulations, which utilize these force fields, allow for the study of the dynamic behavior of triacetyl cyclodextrin complexes over time. MD simulations can reveal how the host and guest molecules move and adapt to each other, providing information on the flexibility of the complex and the conformational changes that occur upon inclusion. These simulations are particularly useful for understanding the role of solvent molecules and temperature in the complexation process.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when it binds to a host molecule to form a stable complex. Docking algorithms explore various possible binding modes and use a scoring function to rank them based on their predicted binding affinity. This method is valuable for screening potential guest molecules and for gaining initial insights into the geometry of the inclusion complex, which can then be further refined using more rigorous methods like MD simulations or quantum chemical calculations.

Prediction of Inclusion Complex Stability and Structure

Computational methods are pivotal in predicting the stability and three-dimensional structure of triacetyl cyclodextrin inclusion complexes. The stability of these complexes is often quantified by the binding free energy, which can be calculated using various theoretical approaches.

Theoretical studies on the inclusion of nicardipine hydrochloride with triacetyl-β-cyclodextrin have provided insights into the stability of such complexes. While detailed computational energy values for this specific complex are not extensively reported in the available literature, the principles of host-guest chemistry suggest that the formation of stable inclusion complexes is driven by a combination of non-covalent interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonding.

Table 1: Theoretical Methodologies for Stability and Structure Prediction

| Methodology | Predicted Parameters | Key Insights |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Binding Energy, Optimized Geometry | Provides accurate electronic structure and energetic details of the host-guest interaction. |

| Molecular Dynamics (MD) Simulations | Binding Free Energy (e.g., via MM/PBSA or MM/GBSA), Conformational Ensembles | Reveals the dynamic nature of the complex and the role of solvent, providing a more realistic measure of stability. |

| Molecular Docking | Binding Affinity (Scoring Functions), Putative Binding Poses | Enables rapid screening of potential guests and prediction of the most favorable binding orientations. |

Elucidation of Host-Guest Orientations and Conformational Dynamics within Complexes

Understanding the precise orientation of the guest molecule within the triacetyl cyclodextrin cavity and the dynamic changes in the conformation of both host and guest is crucial for structure-property relationships.

In the case of the nicardipine hydrochloride complex with triacetyl-β-cyclodextrin, experimental studies using 1H NMR and ROESY have been complemented by the development of possible three-dimensional geometric models nih.gov. These models suggest that the inclusion process involves the accommodation of the two aromatic groups of nicardipine within the cyclodextrin cavity. The application of continuous variation methods has indicated a 1:1 stoichiometry for this complex nih.gov.

MD simulations can further elucidate these orientations by tracking the position and orientation of the guest molecule relative to the host over time. These simulations can also reveal the flexibility of the triacetylated cyclodextrin macrocycle and how it adapts its conformation to accommodate the guest.

Table 2: Investigating Host-Guest Orientations and Dynamics

| Computational Technique | Information Gained | Example Application |

|---|---|---|

| Molecular Docking | Prediction of the most stable binding pose of the guest. | Identifying whether a specific functional group of the guest is oriented towards the primary or secondary rim of the cyclodextrin. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational changes, guest mobility within the cavity, and the stability of different orientations over time. | Observing the flexibility of the acetyl groups and their interaction with the guest molecule. |

| 2D NMR (ROESY) data combined with modeling | Determination of intermolecular proximities to build and validate 3D models of the complex. nih.gov | Confirming the inclusion of specific parts of a guest molecule, such as the aromatic rings of nicardipine, inside the triacetyl-β-cyclodextrin cavity. nih.gov |

Correlation of Theoretical Predictions with Experimental Observations

The validation of computational models through correlation with experimental data is a critical step in establishing their predictive power and reliability. For triacetyl cyclodextrin complexes, theoretical findings are often compared with results from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and calorimetry.

The amorphous nature of spray-dried inclusion complexes of nicardipine hydrochloride and triacetyl-β-cyclodextrin, as observed through techniques like differential scanning calorimetry and X-ray diffractometry, can be rationalized by the dynamic and varied host-guest conformations that are often captured in MD simulations.

Table 3: Correlation of Theoretical and Experimental Findings

| Theoretical Prediction | Experimental Observation | Method of Correlation |

|---|---|---|

| Predicted binding pose from molecular docking/MD | Intermolecular contacts from 2D ROESY NMR nih.gov | Comparison of predicted and experimentally observed intermolecular proton-proton distances. |

| Calculated binding free energy | Experimentally determined stability constant (e.g., from UV-Vis or calorimetry) | Quantitative comparison of the thermodynamic stability of the complex. |

| Simulated conformational ensemble from MD | Amorphous or crystalline nature from X-ray diffraction | Qualitative assessment of the structural order/disorder of the solid-state complex. |

Acetylated Cyclodextrins in Advanced Materials Science and Engineering

Functional Materials Design and Fabrication

The design of functional materials utilizing Triacetyl-γ-cyclodextrin hinges on its modified host-guest capabilities and its altered solubility profile. Unlike native γ-cyclodextrin, whose interactions are often driven by the hydrophobic effect in aqueous solutions, Triacetyl-γ-cyclodextrin's complexation behavior is more pronounced in non-polar environments. The acetylation replaces the hydroxyl groups, which can act as hydrogen-bond donors and acceptors, with acetyl groups. This modification impacts the conformation of the cyclodextrin (B1172386); peracetylation can lead to a more distorted macrocycle where self-inclusion of acetyl groups may occur, dividing the cavity into smaller sub-cavities. nih.govresearchgate.net

This structural change, combined with increased hydrophobicity, allows for the design of materials with specific recognition properties for nonpolar guest molecules. The fabrication of these materials often involves incorporating Triacetyl-γ-cyclodextrin into polymer matrices or onto surfaces where its unique recognition capabilities can be exploited. For example, it can be blended with thermoplastic polymers to create materials for specialized packaging applications where barrier properties against certain volatile compounds are required. nih.gov

The design process leverages the following key properties imparted by acetylation:

Enhanced solubility in organic solvents: Allows for processing with a wider range of polymers and in non-aqueous systems.

Increased hydrophobicity: Modifies the guest selectivity towards nonpolar molecules.

Altered cavity conformation: Peracetylation can distort the macrocycle, affecting the size and shape of the binding site. nih.gov

Elimination of hydrogen bonding sites: Prevents aggregation via intermolecular hydrogen bonds that can occur with native cyclodextrins.

Polymer-Cyclodextrin Composites and Nanomaterials (e.g., Films, Nanoparticles, Hydrogels)

Triacetyl-γ-cyclodextrin serves as a functional additive in the creation of advanced polymer composites and various nanomaterials, leveraging its compatibility with hydrophobic polymer matrices.

Polymer Films: Due to its hydrophobic nature, Triacetyl-γ-cyclodextrin is compatible with nonpolar polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). nih.gov When incorporated into polymer films, it can act as a barrier material, for instance in food packaging, by complexing with undesired volatile pollutants from the environment or preventing the loss of aroma from the packaged food. mdpi.com The uniform dispersion of this acetylated cyclodextrin within the polymer matrix is crucial for the material's performance.

Nanoparticles: While native γ-cyclodextrin is used to create nanoparticles for drug delivery in aqueous systems, the hydrophobic nature of Triacetyl-γ-cyclodextrin lends itself to the formation of nanoparticles in different environments or for encapsulating highly lipophilic guest molecules. nih.govnih.govnih.gov For example, γ-cyclodextrin-based nanogels have been developed for the delivery of hydrophobic drugs like dexamethasone. mdpi.com The acetylation would further enhance compatibility with lipophilic compounds. These nanoparticles can be formed through methods like self-assembly of amphiphilic polymers containing Triacetyl-γ-cyclodextrin moieties.

Hydrogels: Traditional hydrogels are hydrophilic, water-swollen networks. The incorporation of a hydrophobic component like Triacetyl-γ-cyclodextrin can be used to create amphiphilic hydrogels. These materials can exhibit unique swelling behaviors and can be designed to load and release hydrophobic guest molecules. While native γ-cyclodextrin has been used to form hydrogels through the assembly of crystalline micro-nanoparticles with polymers, the acetylated form would create domains with strong affinity for nonpolar substances. nih.gov

Below is a table summarizing the role of Triacetyl-γ-cyclodextrin in these materials.

| Material Type | Role of Triacetyl-γ-cyclodextrin | Potential Application |

| Polymer Films | Hydrophobic filler, barrier agent | Active packaging, separation membranes |

| Nanoparticles | Encapsulation of lipophilic guests, core-forming material | Delivery systems in non-aqueous media |

| Hydrogels | Hydrophobic domain formation in amphiphilic gels | Controlled release of nonpolar substances |

Construction of Supramolecular Architectures (e.g., Rotaxanes, Catenanes, Pseudorotaxanes)

Supramolecular chemistry utilizes non-covalent interactions to build complex, functional molecular systems. alfachemic.com Triacetyl-γ-cyclodextrin, with its well-defined cavity, is a valuable building block for such architectures, particularly for rotaxanes and pseudorotaxanes.

Pseudorotaxanes and Rotaxanes: A pseudorotaxane is formed when a linear "guest" molecule threads through the cavity of a cyclic "host" molecule like cyclodextrin. A rotaxane is formed when bulky "stopper" groups are attached to the ends of the guest molecule, mechanically preventing the dethreading of the host.

The acetylation of γ-cyclodextrin significantly influences the formation and properties of these structures. The absence of hydroxyl groups on the rims of Triacetyl-γ-cyclodextrin eliminates the possibility of hydrogen bonding with the threaded polymer chain, which is often a stabilizing interaction in systems with native cyclodextrins. Instead, the interactions are dominated by van der Waals forces and hydrophobic interactions between the guest and the acetylated, hydrophobic cavity.

Research has shown that the acetylation of cyclodextrins threaded onto a polymer chain (forming a polyrotaxane) can impart new properties. For instance, acetylated polyrotaxanes can exhibit temperature-dependent phase transitions in aqueous solutions, a property not observed with the non-acetylated counterparts. nih.gov This suggests that the acetyl groups provide a new mechanism for stimuli-responsiveness through hydrophobic interactions.

The table below outlines the key differences in forming supramolecular architectures with native γ-CD versus Triacetyl-γ-CD.

| Feature | Native γ-Cyclodextrin | Triacetyl-γ-cyclodextrin |

| Primary Interaction | Hydrophobic effect, Hydrogen bonding | Van der Waals forces, Hydrophobic interactions |

| Solvent Environment | Primarily aqueous | Organic solvents or aqueous (for polyrotaxanes) |

| Stability Factors | H-bonds between CD and polymer | Steric fit, hydrophobic compatibility |

| Resulting Properties | Can form hydrogels via H-bond networks | Can induce thermo-responsiveness in polyrotaxanes |

Applications in Environmental Remediation (e.g., Adsorption, Selective Removal of Pollutants)

The application of cyclodextrins in environmental remediation typically involves the removal of organic pollutants from contaminated water. nih.govnih.gov However, the high water solubility of native cyclodextrins can be a drawback. To overcome this, insoluble cyclodextrin-based polymers have been developed. researchgate.netmdpi.commdpi.com

Triacetyl-γ-cyclodextrin, being hydrophobic and water-insoluble, is not suited for direct application in aqueous phase remediation in the same way as its hydrophilic counterparts. Its utility lies in applications where a solid, hydrophobic adsorbent is required. It can be incorporated into insoluble materials designed for the selective removal of nonpolar pollutants. nbinno.com

Potential applications include:

Solid-Phase Extraction (SPE): Triacetyl-γ-cyclodextrin could be immobilized onto a solid support (like silica (B1680970) or a polymer resin) to create an SPE sorbent. researchgate.net This sorbent could be used to extract and preconcentrate hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), pesticides, or polychlorinated biphenyls (PCBs), from water, soil extracts, or air samples. The selectivity would be governed by the size of the γ-cyclodextrin cavity and the hydrophobic nature of the acetylated surface.

Adsorbent Films and Membranes: Films or membranes made from polymer composites containing Triacetyl-γ-cyclodextrin could be used for the removal of volatile organic compounds (VOCs) from the air or for the separation of nonpolar molecules in industrial streams. youtube.com

Water Treatment Composites: While not soluble, it can be embedded in larger structures like polymer beads or fibers. These composites can then be used in filtration columns to adsorb hydrophobic contaminants from water, leveraging the host-guest complexation mechanism for selective removal. researchgate.net

The primary advantage of using Triacetyl-γ-cyclodextrin in these contexts is its enhanced affinity for nonpolar organic pollutants compared to native cyclodextrins in a solid-state application.

Role in Responsive Materials Development (e.g., Self-Healing Materials)

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like temperature, pH, or light. e3s-conferences.orge3s-conferences.orgrsc.orgrsc.org Cyclodextrin-based host-guest chemistry is a powerful tool for creating such materials, where the reversible formation and dissociation of inclusion complexes act as a molecular switch.

The chemical modification of cyclodextrins is a key strategy for tuning the responsiveness of these materials. Acetylation of polyrotaxanes, which consist of multiple cyclodextrin rings threaded onto a polymer chain, has been shown to induce temperature-responsive behavior. nih.gov In a study on acetylated polyrotaxanes (Ac-PRXs), researchers found that when the degree of acetylation was between 30-40%, the Ac-PRXs exhibited a temperature-dependent phase transition in water. nih.gov

The proposed mechanism is as follows:

At lower temperatures, the Ac-PRX is hydrated and soluble.

As the temperature increases, the acetyl groups become dehydrated.

Dehydration leads to association between the hydrophobic acetyl groups on neighboring cyclodextrin rings.

This association causes the material to undergo a phase transition, in some cases forming coacervate droplets. nih.gov

This behavior demonstrates that the acetylation of the cyclodextrin component can be used to design thermo-responsive materials. This principle could be extended to the development of self-healing materials, where temperature changes could trigger the dissociation and re-association of cross-links based on the host-guest interactions of Triacetyl-γ-cyclodextrin, allowing a damaged material to repair itself.

Emerging Research Directions and Future Perspectives on Triacetyl Cyclodextrin

Novel Derivatization and Functionalization Strategies for Enhanced Selectivity

The inherent chiral structure of cyclodextrins makes them ideal candidates for enantioselective applications. nih.gov Chemical modification of the parent β-cyclodextrin to form triacetyl-β-cyclodextrin is a primary strategy to modulate its properties. Further derivatization and functionalization of triacetyl-β-cyclodextrin are being explored to enhance its selectivity, particularly in chiral recognition and separation.

Researchers are focusing on introducing specific functional groups to the triacetyl-β-cyclodextrin scaffold. These modifications aim to create additional interaction points, such as hydrogen bonding, electrostatic interactions, and π-π stacking, which can lead to more precise molecular recognition. For instance, the introduction of phenylcarbamoyl groups at the 3-O position has been shown to significantly influence the chiral resolution capabilities of the cyclodextrin (B1172386) derivative in capillary zone electrophoresis.

The efficiency of chiral discrimination is not solely dependent on the size of the cyclodextrin cavity but also on the nature of its substituent groups. nih.gov By strategically modifying the acetyl groups or introducing new functionalities, scientists can fine-tune the steric and electronic environment within the cyclodextrin cavity, leading to improved separation of enantiomers.

Table 1: Examples of Functionalized Cyclodextrin Derivatives and Their Applications

| Cyclodextrin Derivative | Functional Group | Application | Enhanced Selectivity Mechanism |

| Mono-3-O-phenylcarbamoyl-β-CD | Phenylcarbamoyl | Chiral selector in capillary electrophoresis | Additional π-π and hydrogen bonding interactions |

| Per-alkylated α, β, and γ-cyclodextrins | Alkyl groups | Sensing of aroma components in the gas phase | Altered cavity hydrophobicity and steric hindrance |

| Cationic β-cyclodextrin | Quaternary ammonium and amino groups | Drug loading and delivery | Electrostatic interactions with guest molecules |

Integration into Multicomponent Systems and Advanced Hybrid Materials

Triacetyl-β-cyclodextrin is increasingly being integrated into a variety of multicomponent systems and advanced hybrid materials, leading to novel functionalities and applications. These materials leverage the inclusion complex-forming ability of the cyclodextrin moiety to create responsive and functional composites.

Polymers and Hydrogels: Triacetyl-β-cyclodextrin can be incorporated into polymer matrices to create functional materials. For example, it has been used in electrospun fiber mats based on low-density polyethylene (LDPE) for the elimination of sulfur-based odors in food packaging. Biodegradable star polymers functionalized with β-cyclodextrin inclusion complexes have also been synthesized, demonstrating the potential for creating sustainable and functional polymeric materials. nih.gov Furthermore, β-cyclodextrin-based hydrogels are being developed for the removal of organic micropollutants from water, showcasing the potential of these systems in environmental remediation. mdpi.comnih.govresearchgate.net

Nanoparticles: The functionalization of nanoparticles with cyclodextrin derivatives, including the conceptual framework applicable to triacetyl-β-cyclodextrin, is a promising area of research. nih.gov Cationic β-cyclodextrin modified silver nanoparticles, for instance, have been prepared and utilized for drug loading, demonstrating the role of the cyclodextrin in stabilizing the nanoparticles and facilitating host-guest interactions. rsc.org Chitosan nanoparticles functionalized with β-cyclodextrin have also been developed as carriers for botanical pesticides, indicating the potential for agricultural applications. scispace.com

Metal-Organic Frameworks (MOFs): A significant area of development is the use of cyclodextrins in the synthesis of biocompatible metal-organic frameworks (MOFs). nih.govnih.gov These porous materials combine the structural advantages of MOFs with the host-guest properties of cyclodextrins. While much of the research has focused on native β-cyclodextrin, the principles can be extended to its derivatives. These β-CD-MOFs are being explored for applications in drug delivery, offering high drug loading capacities and the potential for targeted release. nih.govnih.gov The synthesis of these MOFs can be achieved through methods like the vapor diffusion method, and they can be further functionalized to enhance their targeting capabilities. nih.govmdpi.com

Development of Integrated Analytical and Computational Protocols for Complex Systems

Understanding the host-guest interactions between triacetyl-β-cyclodextrin and guest molecules is crucial for designing and optimizing its applications. To this end, researchers are developing integrated analytical and computational protocols to provide a comprehensive characterization of these complex systems. The characterization of inclusion complexes often requires the combined use of several analytical techniques. nih.govnih.govscispace.com

Analytical Techniques: A suite of analytical methods is employed to study inclusion complexes in both solution and the solid state.

Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is used to observe changes in the vibrational modes of both the host and guest molecules upon complexation. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 2D NMR techniques like ROESY, provides detailed information about the geometry of the inclusion complex in solution.

X-ray Diffraction (XRD): This technique is invaluable for confirming the formation of inclusion complexes in the solid state by observing changes in the crystalline structure of the components. scispace.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of the complexes and can indicate the formation of a new solid phase.

Computational Modeling: In conjunction with experimental data, computational methods offer molecular-level insights into the structure, stability, and dynamics of triacetyl-β-cyclodextrin inclusion complexes.

Molecular Docking: This method is used to predict the preferred orientation of a guest molecule within the cyclodextrin cavity and to estimate the binding affinity. nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations provide accurate information on the electronic structure and energetics of the host-guest complexes, helping to understand the nature of the intermolecular interactions. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of the inclusion complexes over time, providing insights into the stability of the complex and the conformational changes of the host and guest molecules.

By combining these experimental and computational approaches, a more complete picture of the complexation process can be obtained, facilitating the rational design of new triacetyl-β-cyclodextrin-based systems with tailored properties.

Expanding Applications in Green Chemistry and Sustainable Technologies

The bio-based and biodegradable nature of cyclodextrins positions them as key components in the development of green and sustainable technologies. nih.gov Triacetyl-β-cyclodextrin, in particular, is finding applications in various environmentally friendly processes.

Pollutant Removal: A significant application of triacetyl-β-cyclodextrin and related polymers is in the removal of organic micropollutants from water. nih.govchemimpex.com Porous β-cyclodextrin polymers have demonstrated rapid sequestration of a variety of organic micropollutants, with adsorption rates significantly higher than those of activated carbons. nih.gov These polymers can also be regenerated using mild washing procedures, enhancing their sustainability. nih.gov They have shown effectiveness in removing pesticides and other hazardous pollutants from water. nih.govmdpi.com

Green Catalysis: Cyclodextrins can act as supramolecular catalysts in organic reactions, often allowing for reactions to be carried out in water, a green solvent. nih.gov They can selectively bind substrates in their hydrophobic cavity, mimicking enzyme catalysis and promoting specific reaction pathways. nih.govmdpi.com This can lead to higher yields and selectivities in various organic transformations, contributing to more sustainable chemical synthesis.

Sustainable Materials: Triacetyl-β-cyclodextrin is being incorporated into biodegradable and sustainable materials. Its use in active food packaging, for example, can help reduce food waste by protecting food from degradation. The development of biodegradable polymers containing cyclodextrins offers a promising route to reducing plastic pollution. nih.govmdpi.com These materials can be designed for controlled release applications, further expanding their utility in areas like agriculture and pharmaceuticals.

Table 2: Applications of Triacetyl-β-cyclodextrin in Green and Sustainable Technologies

| Application Area | Specific Use | Benefit |

| Environmental Remediation | Adsorbent for organic micropollutants in water | High adsorption capacity, rapid kinetics, regenerability |

| Green Chemistry | Supramolecular catalyst for organic synthesis in water | Enhanced reaction rates and selectivity, use of a green solvent |

| Sustainable Packaging | Component in biodegradable active food packaging | Odor elimination, controlled release of active compounds |

| Agriculture | Carrier for botanical pesticides | Controlled release, protection of active ingredients |

Q & A

Q. What experimental methodologies are optimal for characterizing the host-guest binding thermodynamics of Triacetyl β-cyclodextrin (TA-β-CD)?

Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding constants (K), stoichiometry (n), and enthalpy changes (ΔH). For TA-β-CD, employ a global analysis approach integrating competitive and non-competitive ITC protocols to account for temperature-dependent variations (283–313 K). Validate results using covariance matrices to assess uncertainty in thermodynamic parameters . Complement ITC with 2D NOESY NMR to confirm spatial interactions between TA-β-CD and guest molecules, ensuring 1:1 stoichiometry and exothermic binding .

Q. How can researchers optimize the synthesis of TA-β-CD inclusion complexes with hydrophobic compounds?

Methodological Answer: Apply a Face-Centered Central Composite Design (FCCD) to optimize molar ratios, cyclodextrin concentration, and inclusion time. Use Minitab or similar software to randomize experimental runs and model quadratic responses (e.g., inclusion yield). Validate via one-factor-at-a-time pre-experiments to define parameter ranges. For reproducibility, document purification steps (e.g., lyophilization) and characterize complexes using DSC and XRD to confirm amorphous phase formation .

Q. What are the key considerations for assessing TA-β-CD solubility in aqueous and organic solvents?

Methodological Answer: Conduct phase-solubility studies (e.g., Higuchi and Connors method) in buffered aqueous solutions (pH 4–8) and polar organic solvents (e.g., DMSO). Use UV-Vis spectroscopy to quantify solubility enhancements for guest molecules. Account for TA-β-CD’s acetyl groups, which reduce aqueous solubility compared to native β-CD. Cross-validate with HPLC to detect degradation byproducts under varying conditions .

Advanced Research Questions

Q. How can contradictory data on TA-β-CD’s stabilizing effects in drug formulations be resolved?